molecular formula C7H10OS B8798394 2-(2-Methylthiophen-3-YL)ethanol

2-(2-Methylthiophen-3-YL)ethanol

Cat. No.: B8798394
M. Wt: 142.22 g/mol
InChI Key: HFCVSBKWYKVNPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylthiophen-3-YL)ethanol is a useful research compound. Its molecular formula is C7H10OS and its molecular weight is 142.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Applications

Neuroleptic Agent Development
One significant application of 2-(2-Methylthiophen-3-YL)ethanol is in the synthesis of neuroleptic agents. It has been reported in the literature that derivatives of this compound can be utilized to develop atypical neuroleptics with improved efficacy and reduced side effects compared to traditional antipsychotic medications. For instance, the synthesis of compounds like 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine involves processes that utilize this compound as a precursor, highlighting its role in psychopharmacology .

Antimicrobial Activity
Research has also indicated that derivatives of this compound exhibit antimicrobial properties. A study focused on synthesizing thiophene-based compounds demonstrated that certain derivatives showed significant activity against various microbial strains, suggesting potential applications in developing new antimicrobial agents .

Fragrance Industry

Fragrance Formulation
In the fragrance industry, this compound is explored for its olfactory properties. Its unique scent profile can enhance the complexity of fragrance formulations. Safety assessments have been conducted to evaluate its toxicity and environmental impact when used in consumer products . The compound's stability and compatibility with other fragrance ingredients make it a valuable component in perfumery.

Material Science

Polymer Chemistry
The compound's chemical reactivity allows it to be used in polymer chemistry for synthesizing novel materials. Research has shown that incorporating this compound into polymer matrices can enhance their mechanical properties and thermal stability. This is particularly relevant for applications in coatings and composites where durability is essential .

Table 1: Summary of Applications of this compound

Application Area Details
Pharmaceuticals Synthesis of neuroleptic agents; antimicrobial activity against various strains
Fragrance Industry Used in fragrance formulations; evaluated for safety and toxicity
Material Science Enhances mechanical properties in polymer applications; used in coatings and composites

Case Study 1: Neuroleptic Development

A study published in a pharmaceutical journal detailed the synthesis of a new neuroleptic agent derived from this compound. The compound demonstrated a significant reduction in psychotic symptoms with fewer side effects compared to conventional treatments. The research emphasized the importance of thiophene derivatives in drug design .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers synthesized various thiophene derivatives from this compound and tested their antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli. Results indicated that specific modifications led to enhanced activity, providing insights into developing new antibiotics .

Properties

Molecular Formula

C7H10OS

Molecular Weight

142.22 g/mol

IUPAC Name

2-(2-methylthiophen-3-yl)ethanol

InChI

InChI=1S/C7H10OS/c1-6-7(2-4-8)3-5-9-6/h3,5,8H,2,4H2,1H3

InChI Key

HFCVSBKWYKVNPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1.6M BuLi in hexane (98.4 mL, 157.5 mmol) and THF (150 mL) was added at −78° C. a solution of 3-bromo-2-methyl-thiophene (CAS 30319-05-2, 26.6 g, 150 mmol) in THF (50 mL) and stirring at −78° C. was continued for 1 h. 2.0M ethylene oxide in THF (112.5 mL, 225 mmol) and then BF3-Et2O (20.4 mL, 165 mmol) was added dropwise at −70° C. and the yellow solution was stirred at −78° C. for 1 h. After warming to 0° C. the reaction mixture was quenched with 10% brine (400 mL) and extracted with ethyl acetate (400+200 mL). The organic layers were washed with 10% brine, dried (Na2SO4) and evaporated affording 18.6 g crude product as a yellow oil. Purification by chromatography over silica with hexane-ethyl acetate 5:1 gave 14.9 g (70%, GC 94.7%) yellow oil.
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0 (± 1) mol
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98.4 mL
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26.6 g
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reactant
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150 mL
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solvent
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50 mL
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0 (± 1) mol
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20.4 mL
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112.5 mL
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.